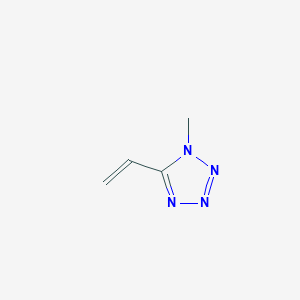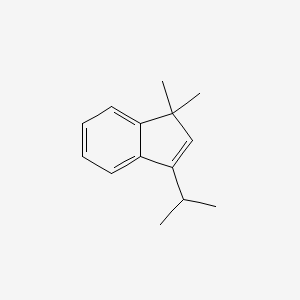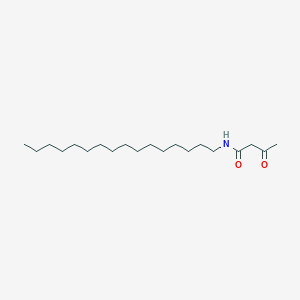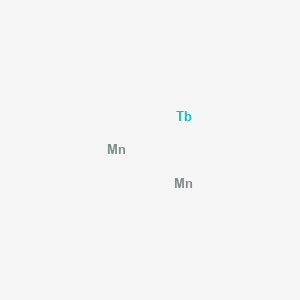
Manganese--terbium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–terbium (2/1) is a compound consisting of manganese and terbium in a 2:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Manganese is a transition metal known for its magnetic properties, while terbium is a rare earth element known for its luminescent properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of manganese–terbium (2/1) can be achieved through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing manganese and terbium oxides in stoichiometric amounts, followed by heating the mixture at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound . Another method involves the co-precipitation of manganese and terbium salts from an aqueous solution, followed by calcination to obtain the final product .
Industrial Production Methods: Industrial production of manganese–terbium (2/1) typically involves large-scale solid-state reactions. The raw materials, manganese oxide and terbium oxide, are mixed in the desired ratio and subjected to high-temperature treatment in a controlled environment. This process ensures the formation of a homogeneous compound with consistent properties .
化学反应分析
Types of Reactions: Manganese–terbium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form oxides, or with halogens to form halides .
Common Reagents and Conditions: Common reagents used in reactions with manganese–terbium (2/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving manganese–terbium (2/1) include manganese and terbium oxides, halides, and other coordination compounds.
科学研究应用
Manganese–terbium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it is studied for its potential use in imaging and diagnostic applications, owing to the luminescent properties of terbium . In medicine, it is being explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI) . In industry, manganese–terbium (2/1) is used in the production of advanced materials, such as high-performance magnets and luminescent materials .
作用机制
The mechanism of action of manganese–terbium (2/1) involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer reactions due to the presence of manganese, which can exist in multiple oxidation states . In luminescent applications, terbium ions can absorb and emit light, making the compound useful in imaging and diagnostic applications .
相似化合物的比较
Manganese–terbium (2/1) can be compared with other similar compounds, such as manganese–gadolinium (2/1) and manganese–dysprosium (2/1). While all these compounds share similar magnetic and luminescent properties, manganese–terbium (2/1) is unique due to the specific electronic configurations of manganese and terbium, which result in distinct catalytic and luminescent properties . Other similar compounds include terbium oxides and manganese oxides, which also exhibit unique properties and applications .
属性
CAS 编号 |
12502-81-7 |
|---|---|
分子式 |
Mn2Tb |
分子量 |
268.80144 g/mol |
IUPAC 名称 |
manganese;terbium |
InChI |
InChI=1S/2Mn.Tb |
InChI 键 |
XMZXPMWWJYNCKL-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Tb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


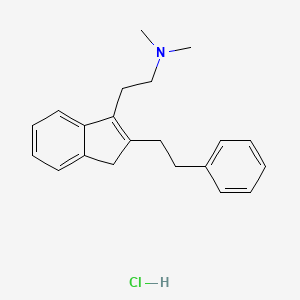
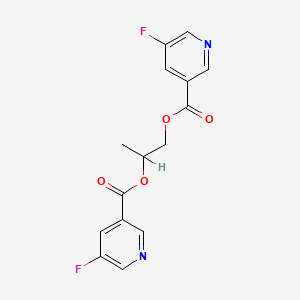
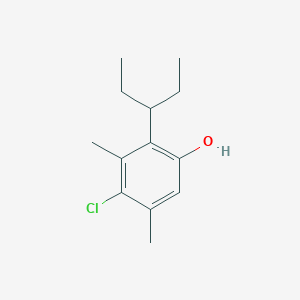
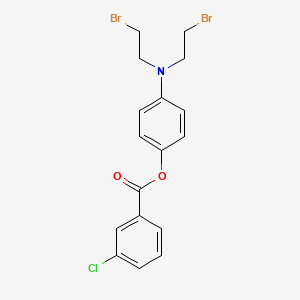
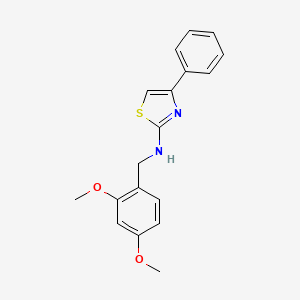
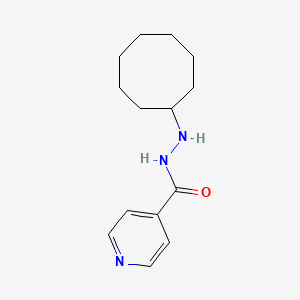

![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

